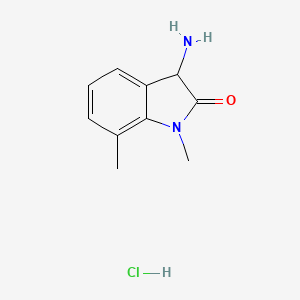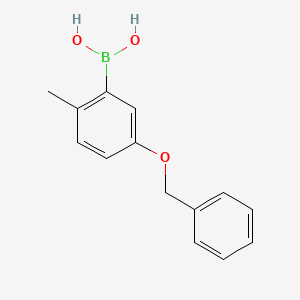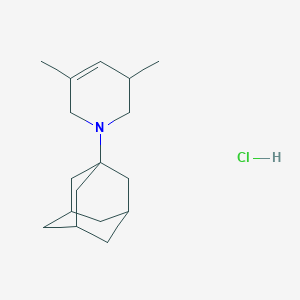
2-Cyclopropyl-1,1,1-trifluoropropan-2-ol
Übersicht
Beschreibung
2-Cyclopropyl-1,1,1-trifluoropropan-2-ol, also known as CF3-CCOCH2CH2OH, is a colorless liquid. It has a molecular weight of 154.13 g/mol . The IUPAC name for this compound is 2-cyclopropyl-1,1,1-trifluoro-2-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F3O/c1-5(10,4-2-3-4)6(7,8)9/h4,10H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
- Cyclopropanation : Cyclopropanes can be formed via photolysis with suitable olefins, as demonstrated in the study of 2,2,2-trifluorodiazoethane, which is closely related to 2-Cyclopropyl-1,1,1-trifluoropropan-2-ol (Atherton & Fields, 1968).
Synthesis of β-CF3/SCF3-Substituted Carbonyls
- Ring-Opening Cross-Coupling : The efficient synthesis of β-CF3- and β-SCF3-substituted carbonyl compounds via copper-catalyzed electrophilic trifluoromethylation and trifluoromethylthiolation of cyclopropanols has been demonstrated, showcasing the relevance of such structures in medicinal chemistry (Li et al., 2015).
Reactions with 1,3-Diketones
- Ring-Opening Reactions : 1-Amino-2,3-diphenylcyclopropenium ions react with 1,3-dicarbonyl derivatives to form 2,4-cyclopentadien-1-ols, showing the potential for creating complex structures through the manipulation of cyclopropyl fragments (Yoshida et al., 1988).
Enantioselective Synthesis
- Trifluoromethyl-Substituted Cyclopropanes : The use of 1-aryl-2,2,2-trifluorodiazoethanes has been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity, crucial for drug development (Denton et al., 2007).
Biocatalytic Strategies
- Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene : Engineered myoglobin catalysts have been utilized for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes, highlighting the potential for biocatalytic routes in synthesizing fluorinated building blocks (Tinoco et al., 2017).
Corey-Chaykovsky Reactions
- Trifluoromethyl Cyclopropanes Synthesis : This process uses fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation of nitro styrenes, creating a pathway for synthesizing cis-configured trifluoromethyl cyclopropanes (Hock et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H227, H302, H315, H319, and H335 . These codes correspond to various hazards, such as being combustible, harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
The presence of the trifluoromethyl group (-CF3) and the hydroxyl group (-OH) in “2-Cyclopropyl-1,1,1-trifluoropropan-2-ol” could potentially influence its reactivity and interactions with other molecules. The trifluoromethyl group is known for its high electronegativity, which can affect the electronic distribution in the molecule and influence its reactivity . The hydroxyl group can participate in hydrogen bonding, which could potentially influence the compound’s solubility in different solvents and its interactions with biological molecules .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-5(10,4-2-3-4)6(7,8)9/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXLTIFFBZPYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)




![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)







